

An In-depth Technical Guide to the Chirality of 1,4-Dimethylcyclohexanol Isomers

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Compound of Interest

Compound Name: 1,4-Dimethylcyclohexanol

CAS No.: 5402-28-8

Cat. No.: B1605839

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the stereochemistry of **1,4-dimethylcyclohexanol** isomers. It delves into the structural features that determine chirality, presents available physicochemical data for closely related compounds, and offers detailed experimental protocols for the synthesis, separation, and resolution of these isomers.

Stereochemical Analysis

1,4-Dimethylcyclohexanol exists as two diastereomers: **cis-1,4-dimethylcyclohexanol** and **trans-1,4-dimethylcyclohexanol**. The presence of two substituents on the cyclohexane ring, a hydroxyl and a methyl group at carbon 1, and a methyl group at carbon 4, leads to distinct stereochemical outcomes for each diastereomer.

cis-1,4-Dimethylcyclohexanol: An Achiral Meso Compound

In the **cis** isomer, the hydroxyl group and the methyl group at the 4-position are on the same side of the cyclohexane ring. Despite having two stereogenic centers (C-1 and C-4), the

molecule as a whole is achiral. This is because it possesses an internal plane of symmetry that bisects the molecule through the C-1 and C-4 carbons. As a result, its mirror image is superimposable upon itself. Therefore, **cis-1,4-dimethylcyclohexanol** is a meso compound and does not exhibit optical activity.

In its most stable chair conformations, the molecule rapidly interconverts between two equivalent forms, each having one axial and one equatorial substituent at C-1 and C-4. The plane of symmetry is maintained in these conformations.

trans-1,4-Dimethylcyclohexanol: A Chiral Enantiomeric Pair

In the trans isomer, the hydroxyl group and the methyl group at the 4-position are on opposite sides of the ring. This arrangement eliminates the internal plane of symmetry that is present in the cis isomer. Consequently, **trans-1,4-dimethylcyclohexanol** is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers are designated as **(1R,4R)-1,4-dimethylcyclohexanol** and **(1S,4S)-1,4-dimethylcyclohexanol**. A mixture containing equal amounts of both enantiomers is a racemic mixture and will not be optically active.

The most stable chair conformation for the trans isomer has both the C-1 substituents (assuming the larger -OH is equatorial) and the C-4 methyl group in equatorial positions, minimizing steric strain.



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Caption: Logical relationship of **1,4-dimethylcyclohexanol** isomers.

Quantitative Data

Specific experimental quantitative data for the individual isomers of **1,4-dimethylcyclohexanol** are not readily available in comprehensive databases. However, physical properties of the parent compound, 1,4-dimethylcyclohexane, can provide insight into the expected trends for the alcohol derivatives.

Table 1: Physical Properties of 1,4-Dimethylcyclohexane Isomers



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| Density | 0.783 g/cm³ | 0.763 g/cm³ |

Note: Data sourced from publicly available chemical databases. These values are for the parent alkane and are provided for comparative purposes.

Table 2: Predicted Spectroscopic Characteristics (¹³C NMR)



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| trans | In the stable diequatorial conformation, the chemical shifts for the ring carbons would reflect less steric hindrance compared to the cis isomer. The two enantiomers will have identical NMR spectra in an achiral solvent. |

Experimental Protocols

Synthesis of cis- and trans-1,4-Dimethylcyclohexanol Mixture

A standard approach for the synthesis is the Grignard reaction, which typically yields a mixture of diastereomers.

Protocol: Grignard Reaction

- **Apparatus Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
- **Grignard Reagent Preparation:** In the flask, place magnesium turnings (1.1 eq). Add a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
- **Reaction with Ketone:** Cool the Grignard reagent to 0 °C. Add a solution of 4-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

- **Quenching:** After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the aqueous layer twice with diethyl ether. Combine the organic extracts.
- **Workup:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product mixture of cis- and trans-**1,4-dimethylcyclohexanol**.

Separation of cis and trans Diastereomers

The diastereomers can be separated by fractional distillation or column chromatography.

Protocol: Separation by Column Chromatography

- **Column Preparation:** Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% to 20% ethyl acetate).
- **Loading:** Dissolve the crude product mixture in a minimal amount of the initial eluent and load it onto the column.
- **Elution:** Elute the column with the solvent gradient. The less polar isomer (typically the trans isomer) is expected to elute first.
- **Analysis:** Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure isomers.
- **Isolation:** Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Chiral Resolution of trans-1,4-Dimethylcyclohexanol

The racemic mixture of the trans isomer can be resolved into its individual enantiomers using methods such as enzymatic kinetic resolution.



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Caption: Workflow for enzymatic kinetic resolution.

Protocol: Enzymatic Kinetic Resolution

- **Reaction Setup:** In a flask, dissolve the racemic trans-**1,4-dimethylcyclohexanol** (1.0 eq) in an anhydrous organic solvent such as hexane or toluene.
- **Reagents:** Add an acyl donor, such as vinyl acetate (0.5-0.6 eq), and a lipase catalyst, for example, immobilized *Candida antarctica* lipase B (CALB).
- **Reaction:** Stir the mixture at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a faster rate.
- **Monitoring:** Monitor the reaction progress using GC or chiral HPLC until approximately 50% conversion is achieved. This point maximizes the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester.
- **Workup:** Stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with the solvent and combine the filtrates.
- **Separation:** Concentrate the filtrate and separate the unreacted alcohol from the ester by column chromatography.

- Hydrolysis (Optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the corresponding alcohol enantiomer.
- Analysis: Determine the enantiomeric excess of the resolved alcohol fractions using chiral GC or HPLC.
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